molecular formula C7H12O2 B3104661 Methyl 3-methylcyclobutanecarboxylate CAS No. 14924-54-0

Methyl 3-methylcyclobutanecarboxylate

Cat. No.: B3104661
CAS No.: 14924-54-0
M. Wt: 128.17
InChI Key: WZVDQPYGHWVMGO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-methylcyclobutanecarboxylate” is represented by the InChI code: 1S/C7H12O2/c1-5-3-6(4-5)7(8)9-2/h5-6H,3-4H2,1-2H3 . This compound has a molecular formula of C7H12O2 and a molecular weight of 128.17.


Physical and Chemical Properties Analysis

“this compound” is sparingly soluble in water, but highly soluble in most organic solvents such as ethanol, ether, and acetone. It has a boiling point of 179-180°C and a melting point of -28°C.

Scientific Research Applications

1. Electrocyclic Reactions

Methyl 3-formylcyclobutene-3-carboxylate, closely related to Methyl 3-methylcyclobutanecarboxylate, has been used to study electrocyclic reactions. Through thermolysis, it was transformed into methyl (2H)-pyrane-5-carboxylate, demonstrating the control of ester and formyl groups in these reactions (Niwayama & Houk, 1992).

2. Synthesis of Amino Acids

A study on the synthesis of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acids from related compounds explores the physical-chemical properties and potential applications of these amino acids, highlighting the diversity of methylcyclobutane derivatives (Chernykh et al., 2016).

3. Ring-Opening Reactions

The dimerization and ring-opening reactions of methyl 3,3-dimethylcyclopropenecarboxylate, a compound structurally similar to this compound, have been investigated. These reactions led to the formation of various complex structures, indicating the compound's potential in synthetic organic chemistry (Baird et al., 1987).

4. Photocycloaddition Reactions

Research on the photocycloaddition of methyl 2- and 3-chromonecarboxylate with alkenes, related to this compound, reveals the potential of these compounds in creating cyclobutane-type adducts. This can be significant in the field of photochemistry and synthesis of complex molecular structures (Sakamoto et al., 2012).

Safety and Hazards

The safety information for “Methyl 3-methylcyclobutanecarboxylate” indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Biochemical Pathways

While specific biochemical pathways involving MMCB haven’t been thoroughly explored in scientific literature, its functional groups suggest potential pathways. For instance, it could potentially be involved in methyl-based methanogenesis, a type of archaeal anaerobic methanogenesis . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MMCB. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Biochemical Analysis

Biochemical Properties

Methyl 3-methylcyclobutanecarboxylate plays a role in various biochemical reactions, particularly those involving ester hydrolysis and esterification. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 3-methylcyclobutanecarboxylic acid and methanol

Cellular Effects

This compound influences cellular processes by interacting with cell membranes and intracellular enzymes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by esterases can lead to the production of metabolites that may alter cellular functions . These effects are essential for studying the compound’s impact on different cell types and their physiological responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. The compound binds to the active sites of esterases and lipases, leading to the hydrolysis of the ester bond . This reaction results in the formation of 3-methylcyclobutanecarboxylic acid and methanol, which can further participate in various biochemical pathways. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature but may degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include ester hydrolysis and subsequent reactions of the resulting metabolites. The compound interacts with enzymes such as esterases, which catalyze its hydrolysis to produce 3-methylcyclobutanecarboxylic acid and methanol . These metabolites can further participate in various biochemical pathways, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments such as the cytoplasm, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Properties

IUPAC Name

methyl 3-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-6(4-5)7(8)9-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVDQPYGHWVMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738120
Record name Methyl 3-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14924-54-0
Record name Methyl 3-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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